molecular formula C11H13BrClN3O B6290509 (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1996879-52-7

(5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B6290509
CAS No.: 1996879-52-7
M. Wt: 318.60 g/mol
InChI Key: BEZWBDSESLSKIR-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C11H13BrClN3O and a molecular weight of 318.6 g/mol . This compound is characterized by the presence of a bromine and chlorine atom on a pyridine ring, along with a piperazine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens .

Scientific Research Applications

(5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

(5-bromo-2-chloropyridin-4-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN3O/c1-15-2-4-16(5-3-15)11(17)8-6-10(13)14-7-9(8)12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZWBDSESLSKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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